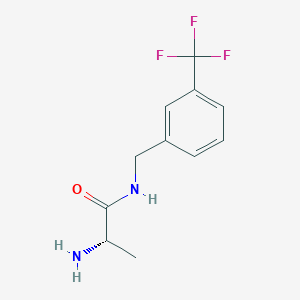

(S)-2-Amino-N-(3-trifluoromethyl-benzyl)-propionamide

Description

(S)-2-Amino-N-(3-trifluoromethyl-benzyl)-propionamide is a chiral primary amine derivative featuring a propionamide backbone substituted with a 3-(trifluoromethyl)benzyl group. The trifluoromethyl (-CF₃) moiety is a key structural element, contributing to its unique physicochemical properties, such as enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs . This compound has been cataloged as a laboratory reagent, though commercial availability is currently discontinued . Its molecular formula is C₁₁H₁₃F₃N₂O, with a molecular weight of 252.23 g/mol (exact value inferred from analogs in –11). The stereochemistry at the α-carbon (S-configuration) may influence its biological activity, particularly in enantioselective interactions with enzymes or receptors.

Properties

IUPAC Name |

(2S)-2-amino-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c1-7(15)10(17)16-6-8-3-2-4-9(5-8)11(12,13)14/h2-5,7H,6,15H2,1H3,(H,16,17)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCNXHQIPZRWSP-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC(=CC=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=CC(=CC=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-trifluoromethyl-benzyl)-propionamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-trifluoromethylbenzyl bromide and (S)-2-aminopropionamide.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, followed by nucleophilic substitution with 3-trifluoromethylbenzyl bromide.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(3-trifluoromethyl-benzyl)-propionamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-trifluoromethyl-benzyl)-propionamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols (RSH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce primary or secondary amines.

Scientific Research Applications

Pharmacological Applications

-

Anti-inflammatory and Analgesic Potential :

- Preliminary studies suggest that (S)-2-Amino-N-(3-trifluoromethyl-benzyl)-propionamide may exhibit anti-inflammatory and analgesic effects. The trifluoromethyl group is known to enhance binding affinity to biological targets, which could lead to improved therapeutic outcomes.

- Interaction studies indicate that this compound might engage effectively with specific receptors or enzymes involved in pain and inflammation pathways.

-

Neuropharmacology :

- Similar compounds have shown potential in modulating neurotransmitter systems, particularly GABA receptors, suggesting that (S)-2-Amino-N-(3-trifluoromethyl-benzyl)-propionamide could influence neuroinflammatory processes and conditions such as chronic pain or neurodegenerative diseases.

- Anticonvulsant Activity :

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potentials of (S)-2-Amino-N-(3-trifluoromethyl-benzyl)-propionamide and its analogs:

- Research on Binding Affinity : Studies have demonstrated that compounds with trifluoromethyl substitutions often show enhanced binding affinities for various biological targets, which is crucial for drug design.

- Comparative Studies with Analog Compounds : Comparative analyses with other amides have shown that (S)-2-Amino-N-(3-trifluoromethyl-benzyl)-propionamide exhibits superior lipophilicity and biological activity due to its specific structural features.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-trifluoromethyl-benzyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Trifluoromethyl vs. Cyano: The -CF₃ group (target compound) offers greater lipophilicity (logP ~1.8 estimated) compared to the polar -CN group, which may reduce membrane permeability .

- Fluoro vs. Nitro groups, however, are prone to metabolic reduction, limiting in vivo stability .

Modifications to the Amine/Amide Backbone

Key Observations :

- N-Methylation : Methylation of the amine () reduces polarity, improving blood-brain barrier penetration but possibly diminishing solubility .

Biological Activity

(S)-2-Amino-N-(3-trifluoromethyl-benzyl)-propionamide is a chiral amide compound notable for its unique trifluoromethyl and benzyl substituents. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anti-inflammatory and analgesic applications.

Chemical Structure and Properties

The structural formula of (S)-2-Amino-N-(3-trifluoromethyl-benzyl)-propionamide can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 257.25 g/mol

The presence of the trifluoromethyl group enhances the compound's lipophilicity , which is crucial for its interaction with biological targets. This lipophilicity may increase the compound's binding affinity to various receptors, thereby influencing its pharmacological profile.

Biological Activity

Research indicates that (S)-2-Amino-N-(3-trifluoromethyl-benzyl)-propionamide exhibits significant biological activity, including:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory mediators, making it a candidate for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

- Neurotransmitter Interaction : The amino group in the structure suggests potential interactions with neurotransmitter systems, particularly GABA receptors, which could influence synaptic transmission and neuroinflammation .

The mechanisms through which (S)-2-Amino-N-(3-trifluoromethyl-benzyl)-propionamide exerts its biological effects are still under investigation. However, it is believed that:

- The trifluoromethyl group enhances binding affinity to biological targets, potentially increasing the compound's potency against specific receptors or enzymes .

- Interaction studies have shown that similar compounds can modulate various biological targets, impacting conditions related to inflammation and neurodegeneration .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with (S)-2-Amino-N-(3-trifluoromethyl-benzyl)-propionamide. Below is a comparative table showcasing their characteristics:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| N-benzyl-2-amino-propionamide | Benzyl group without trifluoromethyl | Moderate anti-inflammatory properties |

| 2-amino-N-isopropylacetamide | Acetamide instead of propionamide | Neuroprotective effects |

| 3-trifluoromethylbenzamide | Trifluoromethyl group attached to benzamide | Antimicrobial activity |

(S)-2-Amino-N-(3-trifluoromethyl-benzyl)-propionamide stands out due to its specific combination of substituents that enhance its lipophilicity and biological activity compared to simpler analogs .

Case Studies and Research Findings

- Anti-inflammatory Studies : In vitro studies have demonstrated that compounds similar to (S)-2-Amino-N-(3-trifluoromethyl-benzyl)-propionamide can significantly reduce the production of pro-inflammatory cytokines in cell cultures, indicating potential therapeutic applications in inflammatory conditions .

- Neuropharmacological Research : A study exploring the effects of related compounds on GABA receptor modulation showed promising results, suggesting that (S)-2-Amino-N-(3-trifluoromethyl-benzyl)-propionamide may also have neuroprotective properties .

- Binding Affinity Assessments : Preliminary binding assays indicate that this compound has a higher affinity for certain receptors compared to its analogs without the trifluoromethyl group, highlighting the importance of this functional group in enhancing biological activity .

Future Directions

Further studies are required to fully elucidate the pharmacodynamics and pharmacokinetics of (S)-2-Amino-N-(3-trifluoromethyl-benzyl)-propionamide. Key areas for future research include:

- Detailed mechanism studies to understand how this compound interacts with specific biological targets.

- Clinical trials to evaluate its efficacy and safety in human subjects.

- Exploration of its potential applications in treating neurodegenerative diseases and other inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(3-trifluoromethyl-benzyl)-propionamide, and how can its enantiomeric purity be validated?

- Methodology : The synthesis typically involves condensation of (S)-2-aminopropionic acid derivatives with 3-trifluoromethylbenzylamine. Enantiomeric purity can be confirmed via chiral HPLC or polarimetry. Structural validation employs H NMR, C NMR, and IR spectroscopy to verify amide bond formation and trifluoromethyl group integrity. For example, analogous compounds with trifluoromethylphenyl groups were characterized using molar conductivity and UV-Vis spectroscopy to confirm coordination geometry in metal complexes .

Q. How can researchers optimize the solubility and stability of this compound in aqueous buffers for in vitro assays?

- Methodology : Solubility can be enhanced by salt formation (e.g., hydrochloride salts, as seen in trifluoroethyl acetamide derivatives) or using co-solvents like DMSO. Stability studies under varying pH and temperature conditions should be conducted via HPLC-UV monitoring. For instance, storage at 2–8°C is recommended for similar hygroscopic amides to prevent hydrolysis .

Advanced Research Questions

Q. What structural features of (S)-2-Amino-N-(3-trifluoromethyl-benzyl)-propionamide contribute to its potential receptor-binding activity, and how can Structure-Activity Relationship (SAR) studies be designed?

- Methodology : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl moiety may engage in π-π interactions with aromatic residues in receptors (e.g., CB2 or androgen receptors). SAR studies could involve synthesizing analogs with substituent variations on the benzyl ring or stereochemical inversions. Competitive binding assays (e.g., radioligand displacement) and computational docking (using tools like AutoDock Vina) can quantify affinity differences. Analogous sulfonamide-propionamides showed CB2 modulation, suggesting similar strategies .

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo models for this compound?

- Methodology : Discrepancies may arise from bioavailability or metabolite interference. Pharmacokinetic profiling (e.g., plasma stability, microsomal metabolism assays) and metabolite identification (via LC-MS/MS) are critical. For example, iterative data analysis (as emphasized in qualitative research) should compare dose-response curves across models and validate target engagement using techniques like Western blotting or PET imaging .

Q. What analytical techniques are suitable for detecting degradation products of this compound under accelerated stability testing?

- Methodology : Forced degradation under heat, light, and humidity, followed by LC-HRMS or GC-MS, can identify degradation pathways. Mass spectrometry fragmentation patterns help elucidate structural changes. Molar conductivity measurements (as applied to Cr(III) complexes) may also assess electrolytic degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.